Promestriene-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

. It is a deuterated form of promestriene, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of promestriene.

準備方法

Promestriene-d3 is synthesized using a multi-step process that involves the modification of estradiol. The synthesis begins with the preparation of estradiol-propyl ether using the Williamson synthesis method. Sodium hydride is used as an alkaline catalyst, and methyl iodide is employed as a reagent to introduce the methoxy group at the 17β position . The deuterium atoms are incorporated during the synthesis to produce the deuterated form of promestriene.

化学反応の分析

Promestriene-d3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Promestriene-d3 is widely used in scientific research for various applications:

Chemistry: It is used to study the chemical properties and reactivity of promestriene and its derivatives.

Biology: this compound is used in biological studies to understand its effects on cellular processes and its interaction with biological molecules.

Medicine: It is used in pharmacokinetic studies to track the metabolism and distribution of promestriene in the body.

作用機序

Promestriene-d3 exerts its effects by binding to estrogen receptors in target tissues. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. The molecular targets and pathways involved include the activation of the estrogen receptor pathway, which regulates various physiological processes such as cell growth, differentiation, and reproduction .

類似化合物との比較

Promestriene-d3 is unique compared to other similar compounds due to its deuterated nature. Similar compounds include:

Promestriene: The non-deuterated form of promestriene.

Estradiol: The natural estrogen hormone.

生物活性

Promestriene-d3 is a synthetic estrogen derivative, specifically a deuterated form of promestriene, which is used primarily in the treatment of vulvovaginal atrophy and other estrogen-deficient conditions. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and comparative studies with other compounds.

This compound functions as an estrogen agonist, primarily interacting with estrogen receptors (ERs), particularly ERα. The compound exhibits a weak estrogenic activity, which is significant in mediating various physiological responses in target tissues.

- Transcriptional Activation : this compound activates estrogen-responsive elements (ERE) through ERα-mediated transcriptional activation. Studies have demonstrated that it can stimulate ERE-dependent luciferase activity in vitro, indicating its potential to influence gene expression related to estrogen signaling pathways .

- Cell Proliferation : The compound has been shown to induce DNA synthesis in uterine epithelial cells and modulate the expression of cell-cycle-related genes. However, unlike stronger estrogens, it does not significantly increase uterine weight shortly after administration, suggesting a nuanced role in cellular proliferation and differentiation .

Efficacy in Clinical Applications

This compound has been investigated for its effectiveness in treating conditions associated with estrogen deficiency:

- Vulvovaginal Atrophy : Clinical trials have highlighted its efficacy in alleviating symptoms associated with vulvovaginal atrophy, such as dryness and discomfort. Its application has been shown to improve hormonal cytology and reduce climacteric complaints .

- Synergistic Effects : Preliminary reports suggest that this compound may exhibit synergistic effects when used alongside other compounds like ulipristal acetate and vitamin D3, particularly in treating uterine fibroids. In case studies involving women with symptomatic uterine fibroids, the combination therapy led to significant reductions in tumor volume and symptom relief .

Comparative Studies

To better understand the biological activity of this compound, it is essential to compare it with other related compounds:

Case Studies and Research Findings

Several case studies have documented the clinical applications of this compound:

- Case Study on Vulvovaginal Atrophy : A clinical trial involving postmenopausal women demonstrated that treatment with Promestriene significantly improved symptoms of vaginal dryness and discomfort within a few weeks of therapy .

- Uterine Fibroid Treatment : In two cases involving women aged 37 and 49, the use of ulipristal acetate alongside vitamin D3 showed substantial improvements in fibroid symptoms when combined with this compound treatment. The first patient experienced a 47.8% reduction in tumor volume while the second reported a 63.3% reduction .

特性

分子式 |

C22H32O2 |

|---|---|

分子量 |

331.5 g/mol |

IUPAC名 |

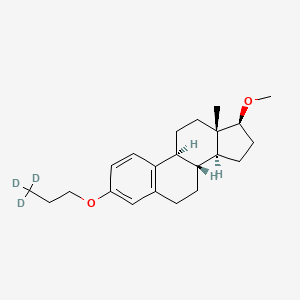

(8R,9S,13S,14S,17S)-17-methoxy-13-methyl-3-(3,3,3-trideuteriopropoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene |

InChI |

InChI=1S/C22H32O2/c1-4-13-24-16-6-8-17-15(14-16)5-7-19-18(17)11-12-22(2)20(19)9-10-21(22)23-3/h6,8,14,18-21H,4-5,7,9-13H2,1-3H3/t18-,19-,20+,21+,22+/m1/s1/i1D3 |

InChIキー |

IUWKNLFTJBHTSD-DGLXHAEHSA-N |

異性体SMILES |

[2H]C([2H])([2H])CCOC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4OC)C |

正規SMILES |

CCCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4OC)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。